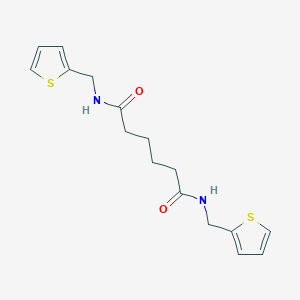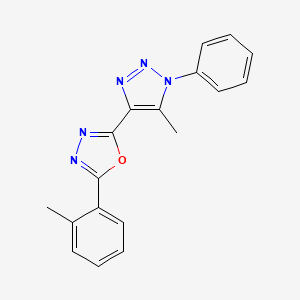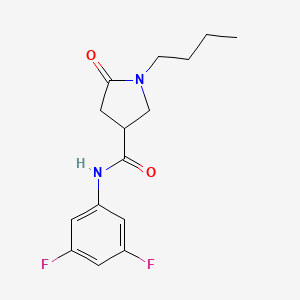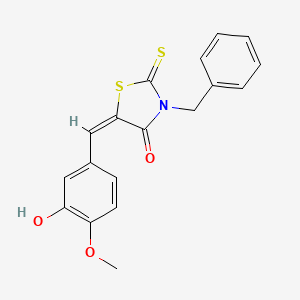
N,N'-bis(2-thienylmethyl)hexanediamide
Übersicht
Beschreibung
N,N'-bis(2-thienylmethyl)hexanediamide, also known as BTH, is a synthetic organic compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action. BTH has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of N,N'-bis(2-thienylmethyl)hexanediamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N,N'-bis(2-thienylmethyl)hexanediamide has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell proliferation and differentiation. N,N'-bis(2-thienylmethyl)hexanediamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. The inhibition of these enzymes and proteins by N,N'-bis(2-thienylmethyl)hexanediamide leads to the modulation of various cellular processes, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N,N'-bis(2-thienylmethyl)hexanediamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. N,N'-bis(2-thienylmethyl)hexanediamide has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, N,N'-bis(2-thienylmethyl)hexanediamide has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. N,N'-bis(2-thienylmethyl)hexanediamide has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. These effects make N,N'-bis(2-thienylmethyl)hexanediamide a promising candidate for various applications in the field of medicine and biotechnology.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(2-thienylmethyl)hexanediamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects. N,N'-bis(2-thienylmethyl)hexanediamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations associated with the use of N,N'-bis(2-thienylmethyl)hexanediamide in lab experiments. N,N'-bis(2-thienylmethyl)hexanediamide is relatively expensive compared to other compounds, and its mechanism of action is not fully understood. In addition, the effects of N,N'-bis(2-thienylmethyl)hexanediamide may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the use of N,N'-bis(2-thienylmethyl)hexanediamide in scientific research. One potential application is in the development of novel drugs and therapies for various diseases such as cancer and autoimmune disorders. N,N'-bis(2-thienylmethyl)hexanediamide can also be used as a tool to study the mechanisms of various cellular processes such as cell proliferation and differentiation. In addition, the development of new synthesis methods and purification techniques for N,N'-bis(2-thienylmethyl)hexanediamide can lead to the production of higher purity compounds at a lower cost. Further research is needed to fully understand the mechanism of action of N,N'-bis(2-thienylmethyl)hexanediamide and its potential applications in the field of medicine and biotechnology.
Conclusion:
In conclusion, N,N'-bis(2-thienylmethyl)hexanediamide, or N,N'-bis(2-thienylmethyl)hexanediamide, is a synthetic organic compound that exhibits a range of biochemical and physiological effects. N,N'-bis(2-thienylmethyl)hexanediamide has been extensively used in scientific research for its unique properties and mechanism of action. N,N'-bis(2-thienylmethyl)hexanediamide has several advantages for lab experiments, but there are also some limitations associated with its use. The future directions for the use of N,N'-bis(2-thienylmethyl)hexanediamide in scientific research include the development of novel drugs and therapies, the study of cellular processes, and the improvement of synthesis and purification techniques.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(2-thienylmethyl)hexanediamide has been extensively used in scientific research due to its unique properties and mechanism of action. It has been found to exhibit antimicrobial, antiviral, and antitumor activities. N,N'-bis(2-thienylmethyl)hexanediamide has also been shown to modulate the immune response and inhibit inflammation. These properties make it a promising candidate for various applications in the field of medicine and biotechnology. N,N'-bis(2-thienylmethyl)hexanediamide has been used in the development of novel drugs and therapies for various diseases such as cancer, HIV, and autoimmune disorders.
Eigenschaften
IUPAC Name |
N,N'-bis(thiophen-2-ylmethyl)hexanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-15(17-11-13-5-3-9-21-13)7-1-2-8-16(20)18-12-14-6-4-10-22-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITARZMLTWSUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCCCC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-9H-carbazole](/img/structure/B4692551.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4692561.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4692568.png)
![3,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692577.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4692598.png)

![4-[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4692612.png)
![5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4692618.png)
![2-oxo-N-[2-(vinyloxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B4692625.png)
![3-[(3,5-dichlorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4692631.png)
